2-(Trifluoromethyl)azetidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-2-8-3;/h3,8H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAINSRXRZBHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-56-8 | |
| Record name | 2-(trifluoromethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intramolecular Cyclization and Fluorination Strategy
One well-documented approach involves the preparation of azetidine intermediates bearing suitable leaving groups, followed by fluorination and ring closure steps.
- Starting from azetidine-3-carboxylic acid, treatment with thionyl chloride in methanol forms methyl esters.
- Protection of the amine with tert-butoxycarbonyl (Boc) groups yields tert-butyl azetidine carboxylates.
- Conversion of hydroxymethyl groups to good leaving groups such as tosylates or mesylates allows nucleophilic substitution.
- Fluorinating reagents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes introduce fluorine atoms, forming fluoromethyl azetidine intermediates.
- Hydride reducing agents such as lithium aluminum hydride (LAH), Red-Al, sodium borohydride, or diisobutylaluminum hydride (DIBAL) reduce intermediates to the desired azetidine derivatives.
- Acidic reagents including para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid are used to deprotect Boc groups and convert the compound into its hydrochloride salt form.
This process is exemplified by the synthesis of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate intermediates, which upon acidic treatment yield this compound analogs.
Reductive Amination and Cyclization
Another method involves the reductive amination of azetidine carboxylate derivatives:
- Methyl azetidine-3-carboxylate hydrochloride is reacted with Boc anhydride and an amine base such as triethylamine or diisopropylethylamine to protect the amine.
- Subsequent reduction with hydride reagents (e.g., Red-Al or sodium borohydride) forms the corresponding amines.
- Intramolecular cyclization is then induced under basic conditions (e.g., lithium bis(trimethylsilyl)amide (LiHMDS)) to close the azetidine ring.
- Final deprotection and salt formation yield the hydrochloride salt of 2-(trifluoromethyl)azetidine.
Synthesis via Aziridine Intermediates
The synthesis of this compound can also be approached through aziridine intermediates:
- Starting from optically pure trifluoromethylated epoxides, ring opening with primary amines produces β-amino alcohols.
- These intermediates undergo ring closure via Appel-type reactions (using triphenylphosphine dichloride and triethylamine) to form trifluoromethyl aziridines.
- Subsequent transformations, including hydrogenation and tosylation, lead to activated aziridines, which can be further converted to azetidine derivatives.
- This method allows for the preparation of enantiomerically enriched azetidine compounds, which can be converted to hydrochloride salts.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Intramolecular cyclization + fluorination | Boc protection, TBAF or HF/trimethylamine, LAH, acids | High selectivity, scalable | Multi-step, requires careful fluorination control |
| Reductive amination + cyclization | Boc anhydride, hydride reducing agents, LiHMDS | Straightforward, good yields | Sensitive to reaction conditions |
| Aziridine intermediate route | Epoxide ring opening, triphenylphosphine dichloride | Access to enantiopure compounds | Requires optically pure starting materials |
| Mitsunobu-type cyclization | Tosylation, Mitsunobu reagents (PPh3, DEAD), amines | Efficient for activated aziridines | Use of toxic reagents, moderate yields |
Research Findings and Notes
- The choice of hydride reducing agent significantly affects yield and purity; lithium aluminum hydride and Red-Al are frequently preferred for their strong reducing capabilities.
- Fluorinating reagents such as tetra-butylammonium fluoride provide mild conditions for introducing fluorine atoms without extensive side reactions.
- Intramolecular cyclizations using strong bases like LiHMDS have been shown to efficiently close aziridine and azetidine rings with high yields.
- The use of protecting groups such as Boc is critical to prevent side reactions during multi-step synthesis and to facilitate isolation of intermediates.
- Enantiomerically pure 2-(trifluoromethyl)azetidine derivatives can be synthesized via chiral epoxide intermediates, although this approach is limited by the cost and availability of optically pure starting materials.
- Conversion to the hydrochloride salt is typically achieved by treatment with acidic reagents such as trifluoroacetic acid or para-toluenesulfonic acid, which also serve to remove protecting groups and stabilize the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo nucleophilic ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Ring-Opening: Reagents such as acids, bases, or nucleophiles are used to open the azetidine ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, open-chain amines, and other functionalized derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Pharmaceutical Intermediate :
- The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug molecules. This makes 2-TFMA hydrochloride a candidate for use as an intermediate in the synthesis of pharmaceuticals, particularly those targeting antimicrobial and antifungal activities.
- Preliminary studies suggest that compounds with trifluoromethyl groups exhibit unique binding characteristics due to their electronegative nature, potentially influencing drug-receptor interactions.
-
Antimicrobial and Antifungal Properties :
- Initial investigations indicate that 2-TFMA hydrochloride may possess antimicrobial and antifungal properties, although further pharmacological studies are necessary to validate these effects.
- Synthesis of Bioactive Compounds :
Material Science Applications
-
Development of Ionic Liquids :
- 2-TFMA hydrochloride could be explored for applications in material science, particularly in the development of novel ionic liquids or fluorinated polymers. These materials have potential uses in various industrial applications due to their unique properties.
-
Fluorinated Polymers :
- The incorporation of trifluoromethyl groups into polymer chains can enhance thermal stability and chemical resistance, making 2-TFMA hydrochloride a valuable precursor for creating advanced fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Variations
The table below highlights key structural differences, molecular properties, and applications of 2-(trifluoromethyl)azetidine hydrochloride and its analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Applications |
|---|---|---|---|---|---|---|
| This compound | 1803590-56-8 | C₄H₇F₃N·HCl | ~177.58 | -CF₃ at 2-position | N/A | Pharmaceuticals, agrochemicals |
| 3-(Trifluoromethyl)azetidine hydrochloride | 1221272-90-7 | C₄H₇F₃N·HCl | ~177.58 | -CF₃ at 3-position | 99% | Pesticides, APIs, food additives |
| 3-[2-(Trifluoromethyl)benzyl]azetidine HCl | 960492-85-7 | C₁₁H₁₂F₃N·HCl | 251.68 | Benzyl group with 2-CF₃ | 97% | Synthetic intermediates |
| 3-[3-(Trifluoromethyl)phenoxy]azetidine HCl | 1188374-88-0 | C₁₀H₁₀F₃NO·HCl | N/A | Phenoxy group with 3-CF₃ | N/A | Research applications |
| N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide HCl | 124668-48-0 | C₅H₈F₃N₂O·HCl | 224.59 | Acetamide substituent | N/A | Laboratory research |
| Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl | 1780567-99-8 | C₇H₁₃ClFNO₂ | 209.64 | Ethyl ester and fluorine | N/A | Pharmaceutical intermediates |
Key Observations:
Positional Isomerism: The 2- and 3-CF₃ substitutions (e.g., 1803590-56-8 vs. 1221272-90-7) influence electronic and steric properties.
Substituent Complexity: Benzyl (960492-85-7) and phenoxy (1188374-88-0) groups increase molecular weight and steric bulk, likely reducing membrane permeability compared to simpler azetidines .
Functional Group Diversity : The acetamide (124668-48-0) and ethyl ester (1780567-99-8) derivatives introduce hydrogen-bonding or hydrolytic stability features, expanding utility in medicinal chemistry .
Biological Activity
2-(Trifluoromethyl)azetidine hydrochloride is a chemical compound characterized by its four-membered saturated ring structure, known as azetidine, with a trifluoromethyl group at the second position. Its molecular formula is C₄H₇ClF₃N, and it has a molecular weight of approximately 161.553 g/mol. The unique structural features of this compound significantly influence its biological activity, making it of interest in pharmaceutical research.
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its potential therapeutic applications. Compounds with trifluoromethyl substitutions are often more bioavailable due to their unique interactions with biological targets. The electronegative nature of the trifluoromethyl group can affect drug-receptor interactions, leading to altered binding characteristics that may enhance efficacy against various pathogens or disease states.
Biological Activity
Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. However, comprehensive pharmacological investigations are necessary to elucidate its full biological effects. The compound's activity may be attributed to its ability to interact with specific enzymes or receptors within biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structural features often show significant antimicrobial activity. For example, studies have reported that related azetidine derivatives demonstrate effectiveness against various bacterial strains and fungi. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting microbial growth .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Four-membered ring with trifluoromethyl | Enhanced lipophilicity and potential bioactivity |
| 3-(2-(Trifluoromethyl)phenyl)azetidine | Phenyl substitution at position 3 | Different pharmacological properties due to phenyl |
| (R)-2-(Trifluoromethyl)azetidine hydrochloride | Chiral center at position 2 | Potentially different biological activities based on chirality |
| 2-(Fluoro)azetidine | Single fluorine instead of trifluoromethyl | Less hydrophobic compared to trifluoromethyl variant |
Case Studies and Research Findings
- Antimicrobial Screening : In preliminary tests, azetidine derivatives were screened against various strains of bacteria and fungi. While specific data for this compound is still emerging, related compounds have shown minimum inhibitory concentrations (MICs) below 1 μg/mL against resistant strains .
- Pharmacokinetics and Toxicology : Initial studies indicate favorable pharmacokinetic profiles for trifluoromethylated compounds, including enhanced absorption and distribution in vivo. Toxicity assessments in animal models suggest that lower doses may provide therapeutic benefits without significant adverse effects, although further studies are warranted to establish safety margins .
- Mechanistic Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate potential interactions with enzymes involved in metabolic pathways, which could elucidate its mechanism of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(trifluoromethyl)azetidine hydrochloride, and how do reaction conditions influence yield?
- Answer: Two primary methods are documented:
- Cu(I)/TMEDA-catalyzed cross-coupling : This approach involves reacting N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines. Ligand selection (e.g., TMEDA) significantly impacts reaction efficiency, with aryl bromides showing higher reactivity than chlorides .
- Hydrochlorination of free base precursors : The azetidine free base is treated with HCl gas in anhydrous tetrahydrofuran (THF) at 0°C, followed by anti-solvent precipitation (e.g., diethyl ether) to isolate the hydrochloride salt. Strict pH control (<2.0) prevents decomposition .
- Key variables : Catalyst loading (5–10 mol% Cu(I)), temperature (60–80°C for cross-coupling), and solvent purity (anhydrous THF) critically affect yield.
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
- Answer :
- LCMS/HPLC : LCMS (e.g., m/z [M+H]+) confirms molecular weight, while HPLC under QC-SMD-TFA05 conditions (retention time ~1.35 minutes) assesses purity .
- Multinuclear NMR : 1H/13C/19F NMR identifies structural motifs (e.g., azetidine ring protons at δ 3.5–4.0 ppm; trifluoromethyl group at δ -60 to -70 ppm in 19F NMR) .
- X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and packing interactions .
Q. What are the optimal storage conditions to maintain stability?
- Answer : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides), which can degrade the compound via hydrolysis or redox reactions .
Advanced Research Questions
Q. How do the azetidine ring and trifluoromethyl group influence biological activity in target interactions?
- Answer :
- Azetidine : Conformationally restricts the molecule, enhancing binding to enzymes/receptors (e.g., kinase active sites) by reducing entropy penalties .
- Trifluoromethyl : Increases lipophilicity (logP ~1.5–2.0) and metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs show 10-fold higher receptor affinity .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Answer : Variability often arises from:
- Halide reactivity : Aryl bromides (vs. chlorides) improve cross-coupling efficiency but may require higher catalyst loads .
- Ligand effects : TMEDA vs. bipyridine ligands alter Cu(I) coordination, impacting reaction rates. Systematic screening of ligands (5–15 mol%) and temperatures (60–100°C) optimizes reproducibility .
- Mitigation strategy : Use design of experiments (DoE) to identify critical factors (e.g., solvent, catalyst ratio) and validate via triplicate runs.
Q. What strategies mitigate decomposition during hydrochlorination?
- Answer :
- Controlled HCl addition : Introduce HCl gas slowly into THF at 0°C to avoid localized acidity spikes.
- In-situ monitoring : Use pH probes or FTIR to track reaction progress (disappearance of N–H stretches at ~3300 cm⁻¹) .
- Isolation : Precipitate the hydrochloride salt via dropwise addition to cold diethyl ether, followed by vacuum filtration and drying under high vacuum (<0.1 mBar) .
Q. How do hygroscopic properties impact handling, and what precautions are necessary?
- Answer : The hydrochloride salt is moderately hygroscopic. Use:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
